Summary of the Application: Fensulfothion oxon is used as a reference standard in the determination of pesticide residues in various substances . It’s particularly used in the analysis of residues in baby food .
Methods of Application or Experimental Procedures: The method involves the use of high performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) . These techniques allow for the precise detection and quantification of Fensulfothion oxon and other pesticide residues in the sample.
Results or Outcomes: The use of Fensulfothion oxon as a reference standard allows for accurate and reliable results in the analysis of pesticide residues. This contributes to ensuring the safety of food products, particularly those consumed by vulnerable populations such as infants .
Summary of the Application: Fensulfothion oxon is used in the analysis of pesticide residues in herbal medicines, specifically in Daikenchuto (DKT), a widely used herbal medicine in Japan .
Methods of Application or Experimental Procedures: The method involves the use of gas chromatography–tandem mass spectrometry (GC–MS/MS). The method could extract pesticides from DKT with acetone, elute pesticides with acetonitrile using a SepPak C18 column (5 g) and with ethyl acetate using a DSC-NH2 column (2 g) .
Results or Outcomes: This method, which could quantify 88 compounds, was validated according to USP. A pesticide residue analysis method that meets USP requirements enables the analysis of pesticide residues with a high residue risk and contributes to improving the safety of “Kampo” and other herbal medicines .
Summary of the Application: Fensulfothion oxon is found in a variety of agricultural products due to its broad-spectrum applicability .
Methods of Application or Experimental Procedures: Fensulfothion oxon is applied as a pesticide on crops such as corn, onions, pineapples, bananas, sugar cane, peanuts, and others .
Results or Outcomes: A reliable testing method for determining residue levels of Fensulfothion oxon is necessary to evaluate food safety and risks to human health .
Fensulfothion oxon is an organophosphorus compound primarily known as a metabolite of fenthion, an insecticide widely used in agriculture. The chemical structure of fensulfothion oxon features a phosphorus atom bonded to sulfur and oxygen, contributing to its biological activity. Its molecular formula is C₁₁H₁₇O₅PS, and it has a molecular weight of approximately 274.3 g/mol . Fensulfothion oxon is notable for its role in the environmental degradation of fenthion and its potential toxicity to non-target organisms, including humans.
Fensulfothion oxon exhibits significant biological activity due to its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine in synapses, causing overstimulation of the nervous system. The acute toxicity of fensulfothion oxon has been documented, with potential effects including respiratory failure and neurotoxicity in both humans and wildlife . Its metabolites also exhibit varying degrees of toxicity, complicating assessments of environmental risk.
The synthesis of fensulfothion oxon typically involves the oxidation of fenthion or its sulfoxide derivative. This process can be achieved through various methods, including:
These methods highlight the compound's dual nature as both a pesticide and a product of environmental transformation .
Fensulfothion oxon is primarily studied for its implications in environmental science and toxicology rather than direct applications. Its relevance includes:
While not directly applied as a pesticide, understanding its behavior aids in evaluating the safety and efficacy of fenthion use in agriculture .
Research has shown that fensulfothion oxon interacts with various biological systems. Notably:
Fensulfothion oxon shares structural and functional similarities with several other organophosphorus compounds. Here are some notable examples:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Fenthion | Similar backbone | Acetylcholinesterase inhibitor | Widely used as an insecticide |
Malathion | Similar functional groups | Acetylcholinesterase inhibitor | Less persistent in the environment |
Parathion | Similar phosphorus group | Acetylcholinesterase inhibitor | More toxic than fenthion |
Chlorpyrifos | Similar chemical class | Acetylcholinesterase inhibitor | Known for broader spectrum pest control |
Fensulfothion oxon's unique aspect lies in its role as a metabolite that influences the degradation pathways and toxicity profiles of other organophosphorus compounds. This characteristic underscores its importance in environmental monitoring and toxicological assessments .